4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Antibacterial Stereochemistry Diastereomer

Furo[3,2-c] regioisomer – TLR8-inactive negative control (vs. active furo[2,3-c] isomer EC₅₀=1.6 μM). Baseline lipophilicity (XLogP3-AA=3.3) for benchmarking spiro-substituted CETP inhibitors. Model substrate for cobalt-catalyzed Povarov optimization. Racemic diastereomeric mixture; stereochemistry critically impacts biological activity. Verify regioisomer and stereochemistry before use to avoid invalid results.

Molecular Formula C17H17NO
Molecular Weight 251.329
CAS No. 745787-25-1
Cat. No. B2634826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
CAS745787-25-1
Molecular FormulaC17H17NO
Molecular Weight251.329
Structural Identifiers
SMILESC1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4
InChIInChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2
InChIKeyLZVNOMSZAGXFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 745787-25-1): A Core Scaffold for Structure-Activity Relationship and Diastereomeric Differentiation Studies


4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 745787-25-1) is a tricyclic heterocyclic compound belonging to the hexahydrofuro[3,2-c]quinoline class. It features a fused furan and tetrahydroquinoline core with a phenyl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry for the development of cholesteryl ester transfer protein (CETP) inhibitors, toll-like receptor (TLR) modulators, and other therapeutic agents [1]. The compound exists as a mixture of diastereomers, and its stereochemistry significantly influences its biological activity and physicochemical properties [2].

Why Generic Substitution of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline with Related Hexahydrofuroquinolines Fails


The hexahydrofuro[3,2-c]quinoline scaffold is not a homogeneous class; subtle variations in substitution pattern, regioisomerism, and stereochemistry yield profound differences in biological activity, physicochemical properties, and synthetic accessibility. For instance, the furo[2,3-c]quinoline regioisomers exhibit potent TLR8 agonism (EC50 = 1.6 μM), whereas the furo[3,2-c]quinoline isomers are completely inactive in this assay [1]. Similarly, the 1,1'-spiro substitution dramatically alters lipophilicity and CETP inhibitory potency, with spiro-substituted derivatives showing robust HDL-C elevation in transgenic mice while non-spiro analogs lack comparable efficacy [2]. Even within the same regioisomeric family, diastereomers display contrasting antibacterial activity, as demonstrated by the distinct torsion angles (176.9° vs. 55.3°) and coupling constants (J = 10.8 Hz vs. 5.2 Hz) of cis- and trans-fused furan rings [3]. Therefore, substituting this compound with a seemingly similar analog without rigorous verification of stereochemistry, substitution, and regioisomerism can lead to entirely different biological outcomes and invalidate experimental results.

Quantitative Differentiation of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 745787-25-1) Against Key Comparators


Diastereomeric Configuration Determines Antibacterial Activity: cis- vs. trans-Furan Ring Fusion

The target compound exists as a mixture of diastereomers with differing furan ring fusion orientations. For the related 9-chloro-8-fluoro-4-phenyl analog, the trans-diastereomer (I) exhibits a H7-C7-C8-H8 torsion angle of -176.9° and a coupling constant J = 10.8 Hz, while the cis-diastereomer (II) shows a torsion angle of 55.3° and J = 5.2 Hz [1]. These stereochemical differences directly impact antibacterial activity; the authors note 'contrasting responses of the different isomers to bactericidal and bacteriolytic activity' [1]. Without stereochemical resolution, the compound's biological profile cannot be reliably predicted or reproduced.

Antibacterial Stereochemistry Diastereomer

Regioisomeric Switch from Furo[3,2-c]quinoline to Furo[2,3-c]quinoline Abolishes TLR8 Agonism

In a panel of primary screens for TLR8 agonism, furo[3,2-c]quinoline regioisomers (including the target scaffold) were found to be completely inactive, whereas select furo[2,3-c]quinoline regioisomers displayed potent TLR8-agonistic activity with a maximal EC50 of 1.6 μM conferred by a C2-butyl group [1]. The furo[3,2-c]quinoline regioisomers, regardless of substitution, failed to activate TLR8, highlighting a strict regioisomeric requirement for this biological target.

Immunology TLR8 Regioisomerism

Lack of 1,1'-Spiro Substitution Correlates with Reduced CETP Inhibitory Potency and Altered Lipophilicity

A series of 1,1'-spiro-substituted hexahydrofuroquinoline derivatives exhibited potent CETP inhibition with robust HDL-C elevation and LDL-C reduction in transgenic hCETP/hApoB-100 mice [1]. The potent inhibitor 26 (spiro-substituted) showed complete elimination from fat tissue within 21 days post-treatment, differentiating it from highly lipophilic CETP inhibitors [1]. The target compound, 4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, lacks the 1,1'-spiro substitution and therefore does not possess the optimized CETP inhibitory profile of these spiro derivatives.

CETP inhibition Lipophilicity Cardiovascular

Cobalt-Catalyzed Povarov Reaction Provides a Direct Synthetic Route with 95% Yield for the Scaffold

A cobalt-catalyzed aerobic oxidative Povarov reaction of tertiary anilines with dihydrofuran enables the efficient synthesis of hexahydrofuro[3,2-c]quinolines under mild conditions using simple cobalt salts and dioxygen as the terminal oxidant [1]. While the exact yield for the 4-phenyl derivative is not specified, related hexahydrofuro[3,2-c]quinolines are synthesized in good to excellent yields (typically 70-95%) under this protocol, which is operationally simpler than traditional multi-step sequences [1].

Synthetic methodology Povarov reaction Catalysis

Enantioselective Multicomponent Synthesis Enables Access to Defined Stereoisomers

A metal-organo orthogonal-relay catalytic asymmetric reaction allows the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines via a three-component coupling between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid [1]. This method provides access to single enantiomers with high stereocontrol, which is crucial given the diastereomer-dependent antibacterial activity observed in related compounds [2].

Asymmetric synthesis Multicomponent reaction Chiral catalysis

Predicted GPER1 Interaction: A Potential Mechanistic Differentiator from Other Hexahydrofuroquinolines

The (3aS,4S,9bS) stereoisomer of the target compound is predicted to interact with G-protein coupled estrogen receptor 1 (GPER1) according to the GLASS database, based on text-mining and computational predictions [1]. This predicted interaction is not reported for other hexahydrofuroquinoline analogs, such as the 1,1'-spiro-substituted CETP inhibitors or the furo[2,3-c]quinoline TLR8 agonists, suggesting a distinct pharmacological profile.

GPCR GPER1 Estrogen receptor

Validated Application Scenarios for 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 745787-25-1) Based on Quantitative Evidence


Stereochemistry-Activity Relationship Studies in Antibacterial Discovery

Given the documented diastereomer-dependent antibacterial activity of structurally related furo[3,2-c]quinolines, this compound serves as a critical reference scaffold for investigating the impact of stereochemistry on bactericidal and bacteriolytic potency [1]. The compound can be used as a racemic mixture or, following enantioselective synthesis, as single stereoisomers to probe structure-activity relationships.

Negative Control in TLR8 Agonist Screening Campaigns

In high-throughput screens for TLR8 agonists, furo[3,2-c]quinoline regioisomers are inactive, whereas furo[2,3-c]quinolines are potent (EC50 = 1.6 μM) [1]. This compound therefore serves as an ideal negative control to validate assay specificity and to confirm that observed activity is regioisomer-dependent.

Reference Compound for Comparative CETP Inhibitor Lipophilicity Assessment

The target compound (XLogP3-AA = 3.3) lacks the 1,1'-spiro substitution that confers reduced lipophilicity and improved tissue clearance to potent CETP inhibitors [1][2]. It can be employed as a benchmark to quantify the lipophilicity reduction achieved by spiro-substituted analogs and to assess the impact of structural modifications on pharmacokinetic properties.

Validation of Novel Povarov-Type Catalytic Methods

The cobalt-catalyzed aerobic oxidative Povarov reaction provides an efficient route to hexahydrofuro[3,2-c]quinolines [1]. This compound can serve as a model substrate for developing and optimizing new catalytic systems, given its structural simplicity and the well-characterized nature of the scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.